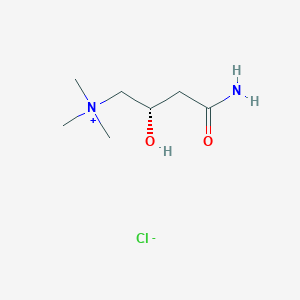

(S)-carnitinamide chloride

Description

Contextualization within Carnitine Analog Research

(S)-carnitinamide chloride is an immediate synthetic precursor to (S)-carnitine, a compound that does not occur in nature, unlike its enantiomer, L-carnitine (also known as (R)-carnitine). The research on carnitine and its analogs is extensive, driven by the crucial role of L-carnitine in fatty acid metabolism. Within this context, this compound and its racemic form, D,L-carnitinamide hydrochloride, are important intermediates. cphi-online.comcphi-online.com The resolution of racemic carnitinamide (B1227865) is a key step in the industrial production of L-carnitine, making the study of its enantiomers, including (S)-carnitinamide, a subject of interest. researchgate.net

Significance in Stereoselective Synthesis and Chiral Chemistry

The core value of this compound in academic research lies in its application as a chiral building block. In stereoselective synthesis, the goal is to produce a specific stereoisomer of a product, which is paramount in fields like medicinal chemistry where different enantiomers of a drug can have vastly different biological effects. This compound provides a readily available source of a specific stereocenter that can be incorporated into more complex molecules.

A key aspect of its utility is that it can undergo various chemical transformations without racemization, meaning the original stereochemical configuration is preserved. researchgate.net This property is highly desirable in multi-step syntheses where maintaining chiral purity is essential. The Cahn-Ingold-Prelog (CIP) rules are used to assign the (R) or (S) configuration to a chiral center based on the atomic numbers of the atoms attached to it. libretexts.orgmasterorganicchemistry.com

Overview of Key Research Areas for this compound

Research involving this compound primarily focuses on its chemical transformations into other valuable chiral compounds. These transformations often involve the manipulation of the amide and hydroxyl functional groups. Key research areas include:

Synthesis of Chiral Heterocycles: this compound has been used as a starting material for the synthesis of enantiomerically pure heterocyclic compounds, such as oxazolidinones and butyrolactones. researchgate.netresearchgate.net

Development of Synthetic Methodologies: The unique structure of this compound allows researchers to explore and develop new synthetic methods, particularly those involving intramolecular reactions and rearrangements.

Precursor for Labeled Compounds: While not extensively detailed in the provided search results, carnitine derivatives are often used in metabolic studies, which may involve the synthesis of isotopically labeled versions.

Detailed Research Findings

Academic research has demonstrated the successful conversion of this compound into various chiral products. These transformations highlight the compound's utility as a versatile synthetic intermediate.

One notable area of research is the conversion of carnitinamide chloride into 5-aminomethyl-2-oxazolidinones. This process involves an initial N-chlorination of the amide, followed by a base-induced Hoffmann rearrangement and intramolecular cyclization. researchgate.netacs.org This sequence of reactions has been successfully applied to both (S)- and (R)-carnitinamide chloride, yielding the corresponding enantiomers of the oxazolidinone product without any loss of stereochemical integrity. researchgate.net

Another significant application is the single-step transformation of carnitine derivatives, including (S)-carnitine which can be derived from this compound, into stereoisomerically pure β-substituted-γ-butyrolactones. researchgate.net This conversion is achieved through an intramolecular nucleophilic displacement and proceeds with the same configuration as the starting material. researchgate.net

The following table summarizes some of the key transformations starting from carnitine derivatives, which are closely related to or can be synthesized from this compound.

| Starting Material | Product | Reaction Type | Yield | Reference |

| (S)-Carnitine | (S)-β-Hydroxy-γ-butyrolactone | Intramolecular nucleophilic displacement | 82% | researchgate.net |

| (R)-Aminocarnitine | (R)-β-Amino-γ-butyrolactone | Intramolecular nucleophilic displacement | 77% | researchgate.net |

| (R)-Acetylcarnitine | 2(5H)-Furanone | Cyclization and elimination | 77% | researchgate.net |

| This compound | (S)-5-(trimethylammoniomethyl)-2-oxazolidinone chloride | Hoffmann rearrangement and intramolecular cyclization | - | researchgate.net |

Yields are as reported in the literature for the specific reactions cited. The conversion of this compound to the oxazolidinone is described, but a specific yield was not provided in the abstract.

These examples underscore the importance of this compound and its parent compound, (S)-carnitine, as foundational molecules in the stereoselective synthesis of valuable chiral targets. The ability to produce these compounds with high enantiomeric purity is a testament to the robustness of the synthetic methods developed.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m0./s1 |

InChI Key |

MVOVUKIZAZCBRK-RGMNGODLSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)N)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S Carnitinamide Chloride

Stereoselective Synthesis of (S)-Carnitinamide Chloride Precursors

The synthesis of precursors for this compound is a critical step that dictates the stereochemical purity of the final product. Asymmetric synthesis is a key strategy, often employing chiral pool starting materials, where at least one stereocenter is derived from an enantioenriched compound like a sugar or an amino acid. ethz.ch Another approach involves the resolution of a racemic mixture, which can be achieved through chemical, chromatographic, or enzymatic methods at various stages of the synthesis. ethz.ch Chiral auxiliaries, which are enantiopure appendages, can also be used to introduce new stereocenters with a defined relative configuration before being removed. ethz.ch

For instance, a four-step synthesis of (RS)-carnitine chloride, a related compound, utilizes versatile intermediates under mild conditions. nih.gov This highlights the importance of developing efficient and gentle synthetic routes. The synthesis of both R(+)- and S(-)-aminocarnitine chloride has been achieved starting from L- and D-asparagine, respectively, though the process is complex and involves multiple steps. google.com A more industrially viable process for producing R(+)- and S(-)-aminocarnitine involves the stereospecific addition of an enantiomer of alpha-methylbenzylamine to the benzylic ester of crotonobetaine chloride, leading to the formation of diastereoisomers that can be separated. google.com

Direct Synthesis and Preparation Routes for this compound

This compound is recognized as an immediate synthetic precursor to (S)-carnitine. researchgate.netresearchgate.netresearchgate.net The direct synthesis often involves leveraging the chirality of readily available starting materials. While specific, detailed routes for the direct synthesis of this compound are not extensively detailed in the provided results, the focus often shifts to its subsequent chemical transformations.

Derivatization Reactions of this compound

Derivatization is a chemical modification process used to alter the properties of a compound for analysis or to create new functionalities. spectroscopyonline.comsemanticscholar.org For carnitine and its derivatives, derivatization is often employed to enhance detection in analytical methods like mass spectrometry. spectroscopyonline.comgoogle.com This can involve reactions that improve ionization or introduce a specific mass shift. spectroscopyonline.com

N-Chlorination of the Amide Nitrogen in this compound.researchgate.netresearchgate.net

A significant derivatization of this compound is the chlorination of its amide nitrogen. researchgate.netresearchgate.netresearchgate.netacs.org This reaction creates a reactive N-chloroamide intermediate, which is a precursor for further transformations. researchgate.netresearchgate.netthieme-connect.com

Trichloroisocyanuric acid (TCCA) is a highly effective and versatile reagent for the N-chlorination of amides, including this compound. researchgate.netresearchgate.netresearchgate.netenamine.net TCCA is a stable, safe, and inexpensive solid that offers high reactivity and excellent atom economy, capable of transferring up to three halogen atoms. researchgate.net It is more reactive than other N-chloro compounds like N-chlorosuccinimide (NCS). thieme-connect.comenamine.net The reactions with TCCA are generally fast, proceeding under mild conditions at room temperature, and the byproduct, cyanuric acid, is easily removed by filtration. researchgate.netacs.orgthieme-connect.comenamine.net

Other reagents for N-chlorination include:

Sodium hypochlorite (B82951) (commercial bleach) : Its effectiveness is limited by the time-dependent concentration of 'active' chlorine. thieme-connect.comunich.it

t-Butyl hypochlorite : This reagent is hazardous due to its instability. thieme-connect.comunich.it

Oxone® in the presence of NaCl : This system provides an effective method for chlorination. thieme-connect.comunich.it

Calcium hypochlorite on moist alumina : This is another efficient, albeit sometimes slower, method. researchgate.netthieme-connect.com

Sodium dichloroisocyanurate (NaDCC) : A water-soluble alternative to TCCA, suitable for biphasic systems. researchgate.netacs.org

Table 1: Comparison of Halogenating Reagents for Amide N-Chlorination

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Trichloroisocyanuric acid (TCCA) | High reactivity, stable, safe, inexpensive, excellent atom economy, mild reaction conditions, easy work-up. researchgate.netacs.orgenamine.net | Not specified. |

| Sodium hypochlorite | Readily available. | Concentration of active chlorine is unstable over time. thieme-connect.comunich.it |

| t-Butyl hypochlorite | Effective chlorinating agent. | Hazardous and unstable. thieme-connect.comunich.it |

| Oxone®/NaCl | Effective and applicable to various amides. unich.it | May require heating. thieme-connect.com |

| Calcium hypochlorite | Efficient. | Can require long reaction times. researchgate.netthieme-connect.com |

| Sodium dichloroisocyanurate (NaDCC) | Water-soluble, suitable for biphasic reactions. researchgate.netacs.org | Not specified. |

The kinetics of N-chlorination of amides are influenced by factors such as pH, and the concentration of chloride ions and acetic acid. doi.orgresearchgate.net Studies on N-methyl acetamide (B32628) revealed that the active chlorinating species in the pH range of 3.0–6.0 are HOCl, Cl₂, and CH₃COOCl, in increasing order of reactivity. doi.orgresearchgate.net The apparent activation energy for the N-chlorination reaction is approximately 14 kcal/mole with Cl₂ and 5 kcal/mole with CH₃COOCl. doi.orgresearchgate.net

At a neutral pH, the apparent second-order rate constants for the reactions between phenols and N-chloramides are in the order of 10⁻⁴–0.1 M⁻¹s⁻¹. nih.gov For the reaction of chlorine with various amides at pH 8, the apparent second-order rate constants range from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹, with activation energies between 62 and 88 kJ/mol. nih.govresearchgate.net The rate of reaction tends to decrease as the electron-donating character of the substituents on the amide nitrogen and carbonyl carbon increases. nih.govresearchgate.net Hypochlorite (⁻OCl) is the dominant species in the reaction with amides, leading to the formation of N-chloramides. nih.govresearchgate.net

The reactions are generally selective for the amide nitrogen, even in the presence of other functional groups like hydroxyl groups. unich.it

Hoffmann Rearrangement and Intramolecular Cyclization Pathways.researchgate.netresearchgate.net

The N-chlorinated derivative of this compound is a key intermediate for subsequent rearrangements. researchgate.netresearchgate.netresearchgate.netacs.org When the resulting carnitinechloramide chloride is treated with a base, it undergoes a Hoffmann rearrangement. researchgate.netresearchgate.netresearchgate.netacs.org This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmychemblog.comchemistrysteps.com

In the case of chlorinated (S)-carnitinamide, the initially formed and isolable carnitinechloramide inner salt undergoes a solid-state conversion. researchgate.netresearchgate.netresearchgate.netacs.org This conversion involves a Hoffmann rearrangement to a β-hydroxyisocyanate, which then undergoes intramolecular cyclization to form 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.netresearchgate.netresearchgate.netacs.org This entire sequence occurs without any racemization, preserving the stereochemistry of the starting material. researchgate.net This pathway demonstrates a powerful method for transforming this compound into other valuable chiral compounds. researchgate.netresearchgate.net

Formation of 5-Trimethylammoniomethyl-2-oxazolidinone Chloride from this compound Derivatives

A significant transformation of this compound involves its conversion into 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.net This process is initiated by the N-chlorination of the amide group in carnitinamide (B1227865) chloride. researchgate.netacs.org The resulting N-chloroamide derivative, when treated with a base, undergoes a Hoffmann rearrangement to form a β-hydroxyisocyanate intermediate. researchgate.netresearchgate.netresearchgate.netresearchgate.net This intermediate then undergoes an intramolecular cyclization, yielding the 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.netresearchgate.netresearchgate.netresearchgate.net The reaction proceeds without racemization, preserving the stereochemical integrity of the chiral center. researchgate.net This method has been successfully applied to both (S)- and (R)-carnitinamide chloride to produce the corresponding enantiomers of the oxazolidinone derivative. researchgate.net

Mechanistic Investigations of Rearrangement and Cyclization

The conversion of this compound to 5-trimethylammoniomethyl-2-oxazolidinone chloride is underpinned by a Hoffmann rearrangement followed by an intramolecular cyclization. researchgate.netresearchgate.netresearchgate.netresearchgate.net The Hoffmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wiley-vch.de In this specific case, the base treatment of the N-chlorinated carnitinamide chloride generates a carnitinechloramide inner salt, which is isolable and characterizable. researchgate.netresearchgate.netresearchgate.net This inner salt then undergoes a solid-state conversion into the β-hydroxyisocyanate. researchgate.netresearchgate.netresearchgate.net The subsequent intramolecular cyclization involves the nucleophilic attack of the hydroxyl group onto the isocyanate carbon, forming the stable five-membered oxazolidinone ring. researchgate.net

Post-Cyclization Derivatization of Oxazolidinone Derivatives

The resulting 5-trimethylammoniomethyl-2-oxazolidinone chloride is a versatile intermediate that can undergo further chemical modifications. These derivatizations primarily focus on the exocyclic nitrogen atom, allowing for the synthesis of a library of related compounds with varying degrees of methylation.

Methylation and Demethylation Reactions at Exocyclic Nitrogen

The trimethylaminomethyl group at the C-5 position of the 2-oxazolidinone (B127357) ring can be chemically altered. researchgate.netresearchgate.netresearchgate.net Specifically, demethylation reactions can be performed to reduce the number of methyl groups on the exocyclic nitrogen. researchgate.netresearchgate.netresearchgate.net Conversely, while not explicitly detailed for this specific derivative in the provided context, methylation is a common strategy in organic synthesis to add methyl groups to amine functionalities. abcam.comnih.govimb.de

Formation of Mono-, Di-, and Tri-methylated 5-Aminomethyl-2-oxazolidinones

A sequence of reactions allows for the synthesis of mono-, di-, and tri-methylated 5-aminomethyl-2-oxazolidinones from the parent trimethylated compound. researchgate.netresearchgate.netresearchgate.net The conversion to the dimethylaminomethyl group is achieved through a microwave-assisted demethylation in dimethylformamide (DMF). researchgate.netresearchgate.netresearchgate.net Further demethylation to the methylaminomethyl group is accomplished by treating the dimethylated derivative with α-chloroethyl chloroformate, followed by the decomposition of the resulting α-chloroethyl carbamate (B1207046). researchgate.netresearchgate.netresearchgate.net This series of reactions can be applied to both enantiomers of the starting material without causing racemization. researchgate.net

Table 1: Derivatization of 5-Trimethylammoniomethyl-2-oxazolidinone Chloride

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 5-Trimethylammoniomethyl-2-oxazolidinone chloride | Microwave, DMF | 5-Dimethylaminomethyl-2-oxazolidinone |

Microwave-Assisted Transformations of this compound Derivatives

Microwave irradiation has proven to be a valuable tool in the derivatization of this compound products. researchgate.netresearchgate.netresearchgate.net Notably, the demethylation of the trimethylaminomethyl substituent on the 2-oxazolidinone ring is effectively carried out using microwave-assisted heating in DMF. researchgate.netresearchgate.netresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govmdpi.comoatext.com The application of microwave chemistry highlights a modern and efficient approach to the synthesis of these oxazolidinone derivatives. researchgate.net

Other Functional Group Interconversions of this compound

Beyond the formation and derivatization of oxazolidinones, this compound and its derivatives can potentially undergo other functional group interconversions. vanderbilt.eduwikipedia.orgscribd.comorganic-chemistry.orgcompoundchem.com While specific examples for this compound are not extensively detailed in the provided context, the inherent reactivity of its functional groups—the quaternary amine, hydroxyl group, and amide—allows for a variety of transformations common in organic synthesis. These could include, but are not limited to, esterification of the hydroxyl group, or further reactions of the amide functionality. The principles of functional group interconversion suggest that the chemical space accessible from this starting material is broad. wikipedia.org

Stereochemical Investigations and Chiral Resolution of Carnitinamide Chloride Systems

Enantiomer Systems Characterization of Carnitinamide (B1227865) Salts

The solid-state behavior of enantiomers can be categorized into three main types: a conglomerate, a racemic compound, or a solid solution. Understanding which system a particular chiral substance forms is crucial for developing an effective resolution strategy. Studies on carnitinamide salts have revealed that the anion plays a determining role in the type of racemate formed. researchgate.net

Analysis of Conglomerate Formation (e.g., Carnitinamide Chloride)

Carnitinamide chloride has been identified as forming a conglomerate. researchgate.netresearchgate.net A conglomerate is a mechanical mixture of crystals of the two enantiomers. In the solid state, the (S)- and (R)-enantiomers crystallize separately, even from a racemic solution. This property is relatively rare among chiral compounds but is highly advantageous for resolution by preferential crystallization. The characterization of carnitinamide chloride as a conglomerate was primarily achieved through techniques such as Differential Scanning Calorimetry (DSC) and solid-state Infrared (IR) spectroscopy. researchgate.netresearchgate.net The conglomerate nature of carnitinamide chloride is a key factor that allows for its efficient resolution without the need for chiral auxiliaries. researchgate.net

Characterization of Racemic Compounds (e.g., Carnitinamide Nitrate)

In contrast to the chloride salt, carnitinamide nitrate (B79036) forms a racemic compound. researchgate.net In a racemic compound, the two enantiomers are present in equal amounts within the same crystal lattice. This arrangement typically leads to different physical properties, such as melting point and solubility, compared to the pure enantiomers. The formation of a racemic compound makes separation by simple preferential crystallization impossible under normal conditions. The characterization of carnitinamide nitrate as a racemic compound was also established through DSC and IR analyses. researchgate.net

Studies of Solid Solutions (e.g., Carnitinamide Sulfate)

Carnitinamide sulfate (B86663) presents an even more complex and rare type of enantiomeric system known as a solid solution. researchgate.net In a solid solution, the crystals can accommodate both enantiomers in varying proportions within the same crystal lattice. This results in a continuous series of solid phases with properties that vary with the enantiomeric composition. The formation of a solid solution by carnitinamide sulfate was identified through detailed thermal analysis and spectroscopic studies. researchgate.net This behavior makes direct crystallization-based resolution exceedingly difficult.

| Carnitinamide Salt | Enantiomer System Type | Characterization Methods | Implication for Resolution |

| Carnitinamide Chloride | Conglomerate | DSC, Solid-State IR | Amenable to preferential crystallization |

| Carnitinamide Nitrate | Racemic Compound | DSC, IR | Not directly resolvable by preferential crystallization |

| Carnitinamide Sulfate | Solid Solution | DSC, IR | Difficult to resolve by crystallization |

Preferential Crystallization (Entrainment) as a Resolution Methodology

Preferential crystallization, also known as entrainment, is a powerful technique for resolving conglomerates. The process involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding it with crystals of that same enantiomer.

Optimization of Crystallization Conditions for Enantiomeric Enrichment

The successful resolution of carnitinamide chloride has been achieved through preferential crystallization. researchgate.netresearchgate.net A key aspect of this process is the optimization of various crystallization parameters to maximize the yield and enantiomeric excess of the desired enantiomer. While specific quantitative data on the optimization of all parameters for carnitinamide chloride is not detailed in the provided search results, the general principles of crystallization optimization would apply. These include controlling the level of supersaturation, cooling rate, and agitation. The goal is to operate within the metastable zone where spontaneous nucleation of the counter-enantiomer is minimized, allowing for the controlled growth of the seed crystals. mpg.de Slowing the crystallization rate relative to the racemization rate in solution can lead to an amplification of the enantiomeric excess in the solid phase. nih.gov

Control of Racemization during Synthesis and Resolution Processes

The preservation of stereochemical integrity is paramount in the synthesis and resolution of enantiomerically pure compounds like (S)-carnitinamide chloride. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, undermines the efficacy of chiral resolution and the utility of the target compound. Research has focused on identifying and mitigating steps where racemization is likely to occur.

A significant challenge arises during the hydrolysis of optically active carnitine nitriles to produce carnitinamide, a step where racemization can take place. google.com Consequently, synthetic and resolution strategies must be carefully designed to prevent the loss of the desired stereoisomer.

One effective method for obtaining enantiomerically pure carnitinamide is through preferential crystallization, also known as resolution by entrainment. researchgate.net This technique has been successfully applied to carnitinamide chloride, resolving the racemic mixture efficiently from methanol. researchgate.net A key advantage of this approach is its ability to proceed without significant racemization. researchgate.net In one documented sequence of reactions to produce derivatives, transformations were applied to both (S)- and (R)-carnitinamide chloride without any reported racemization, highlighting the stereochemical stability of the molecule under specific conditions. researchgate.net Similarly, methods involving the diazotization of DL-carnitinamide chloride have been developed that explicitly avoid racemization, preserving the compound's stereochemical structure.

General strategies from peptide and amino acid chemistry are often employed to suppress racemization during the formation of amide bonds. The activation of the carboxylic acid group is a critical step where epimerization can occur. peptide.com The use of additives, known as racemization suppressors, is a common practice.

Key Strategies to Control Racemization:

Coupling Additives: The addition of compounds like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) during the coupling reaction can significantly suppress racemization by forming reactive esters that are less prone to epimerization. peptide.comhighfine.com

Protecting Groups: The choice of protecting group for the amino function is crucial. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is removable under nearly neutral conditions, has been shown to greatly suppress racemization at the alpha-carbon compared to standard methods. nih.govnih.gov

Resin Selection in Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), the choice of resin is important. The 2-chlorotrityl chloride (2-CTC) resin, for example, is known to prevent racemization during the anchoring of the first amino acid. csic.es

Reaction Conditions: Control of temperature and base selection are critical factors. Low temperatures are generally favorable for minimizing racemization. scielo.org.mx

The table below summarizes key research findings related to the control of racemization in processes involving carnitinamide chloride.

| Method/Process | Compound System | Key Finding/Strategy | Efficacy | Reference |

| Preferential Crystallization | Carnitinamide Chloride | Resolution of enantiomers by entrainment from methanol. | Efficient resolution achieved. | researchgate.netresearchgate.net |

| Chemical Transformation | (S)- and (R)-Carnitinamide Chloride | A sequence of reactions including chlorination and rearrangement. | No racemization was observed during the reaction sequence. | researchgate.net |

| Diazotization | DL-Carnitinamide Chloride | Conversion to DL-carnitine chloride using n-butyl nitrite. | The method is noted to avoid racemization. | |

| Hydrolysis | Optically Active Carnitine Nitrile | Conversion to carnitinamide. | This step is identified as a potential source of racemization. | google.com |

Theoretical and Computational Studies of Enantiomer Recognition and Aggregation in Solid State

The behavior of enantiomers in the solid state, particularly how they recognize each other and aggregate to form crystals, is a fundamental aspect of stereochemistry. For carnitinamide chloride, experimental studies have laid the groundwork for theoretical understanding by identifying the type of racemate it forms. Through techniques like Differential Scanning Calorimetry (DSC) and Infrared (IR) spectroscopy, it has been established that carnitinamide chloride forms a conglomerate . researchgate.net

A conglomerate is a mechanical mixture of separate crystals of the two pure enantiomers ((S)- and (R)-forms). This is distinct from a racemic compound, where both enantiomers are present in a 1:1 ratio within the same crystal lattice, or a solid solution, where one enantiomer can be incorporated into the crystal lattice of the other over a range of compositions. researchgate.netrsc.org The formation of a conglomerate is a direct result of enantiomer recognition in the solid state, where the molecules preferentially crystallize with identical enantiomers (homochiral recognition) over the opposite enantiomer (heterochiral recognition).

Theoretical and computational chemistry provides powerful tools to investigate the underlying mechanisms of this recognition and aggregation. scielo.org.mx While specific computational studies focusing exclusively on this compound aggregation are not widely published, the methodologies are well-established and can be applied to this system.

Computational Approaches to Studying Enantiomer Recognition:

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process of molecules from a solution or melt. uwo.ca By simulating a system containing both enantiomers of carnitinamide chloride, researchers can observe the aggregation pathways, study the stability of homochiral versus heterochiral clusters, and understand the role of the solvent. rsc.org These simulations can provide insights into the kinetic and thermodynamic factors that lead to the formation of a conglomerate.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the energies of different molecular arrangements with high accuracy. uwo.ca This allows for the comparison of the stability of a homochiral crystal lattice (like that of pure this compound) versus a hypothetical heterochiral (racemic compound) lattice. Such calculations can reveal the specific intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that favor the formation of a conglomerate.

Lattice Energy Minimization: This computational technique involves calculating the most stable crystal packing arrangements (polymorphs). By comparing the calculated lattice energies of the pure enantiomeric crystal and potential racemic compound structures, one can predict whether a conglomerate or a racemic compound is thermodynamically more stable.

The table below outlines the key theoretical concepts and the computational methods used to study them in the context of solid-state chiral systems.

| Theoretical Concept | Description | Relevant Computational Methods | Insights Gained |

| Enantiomer Recognition | The process by which chiral molecules distinguish between identical and opposite enantiomers during intermolecular interactions. rsc.orgrsc.org | Molecular Dynamics (MD), Density Functional Theory (DFT), Inverse Gas Chromatography analysis. rsc.org | Understanding the energetic preference for homochiral (leading to conglomerates) or heterochiral (leading to racemic compounds) interactions. |

| Conglomerate Formation | Crystallization of a racemic mixture into a physical mixture of separate enantiopure crystals. researchgate.net | Lattice Energy Minimization, MD Simulations. | Prediction of solid-state form; rationalization of observed crystallization behavior. |

| Crystal Packing & Polymorphism | The specific arrangement of molecules in a crystal lattice and the existence of multiple crystal forms. | X-ray Crystallography (experimental), DFT, Crystal Structure Prediction (CSP) algorithms. | Determination of the three-dimensional structure and intermolecular forces governing the solid state. |

| Aggregation/Self-Assembly | The process by which molecules spontaneously form ordered structures. uwo.ca | MD Simulations, Coarse-Grained Models. nih.gov | Elucidation of the pathways and mechanisms of crystal nucleation and growth from solution. |

These computational studies are essential for moving beyond experimental observation to a predictive understanding of chiral recognition in the solid state, which is critical for designing efficient chiral resolution processes like the entrainment method used for carnitinamide chloride. researchgate.net

Role As a Precursor in Chiral Carnitine and Derivative Synthesis

(S)-Carnitinamide Chloride as an Intermediate for (S)-Carnitine Production

This compound is recognized as an immediate synthetic precursor to (S)-carnitine (often referred to as L-carnitine). researchgate.netcphi-online.com The primary manufacturing route involves the hydrolysis of the amide functional group to a carboxylic acid. This transformation is a critical step in several industrial syntheses of L-carnitine.

The synthesis pathway can be summarized as follows:

Quaternization: (S)-epichlorohydrin reacts with trimethylamine (B31210) hydrochloride. googleapis.com

Cyanation: The resulting compound is treated with a cyanide source, such as sodium cyanide, to form (S)-carnitinenitrile chloride. googleapis.com

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid to yield (S)-carnitine. This step can involve the intermediate formation of (S)-carnitinamide.

This multi-step synthesis highlights the role of these precursors in achieving the final, biologically active (S)-carnitine molecule with high purity.

Stereospecific Conversion to Other Chiral Precursors

A significant application of this compound is its stereospecific conversion into other valuable chiral precursors without racemization. researchgate.netresearchgate.net One notable example is the synthesis of enantiomerically pure 5-aminomethyl-2-oxazolidinones. researchgate.net

This transformation is achieved through a sequence of reactions initiated by the chlorination of the amide nitrogen in this compound. researchgate.netresearchgate.net The resulting N-chloroamide, when treated with a base, undergoes a Hoffmann rearrangement and subsequent intramolecular cyclization. researchgate.netacs.org This process yields 5-trimethylammoniomethyl-2-oxazolidinone chloride, preserving the original stereochemistry of the starting material. researchgate.netresearchgate.net Further modifications, such as demethylation, can be performed on the exocyclic nitrogen to produce a range of mono-, di-, and tri-methylated 5-aminomethyl-2-oxazolidinones. researchgate.netresearchgate.net

The ability to convert this compound into these oxazolidinone structures demonstrates its versatility as a chiral synthon, opening pathways to other families of chiral compounds.

| Starting Material | Key Reaction | Intermediate | Final Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| This compound | N-chlorination followed by Hoffmann rearrangement and intramolecular cyclization | (S)-Carnitinechloramide inner salt | (S)-5-Trimethylammoniomethyl-2-oxazolidinone chloride | Conversion proceeds without racemization, retaining the (S)-configuration. | researchgate.netresearchgate.net |

Development of Sustainable and Economical Synthesis Routes Utilizing this compound

The use of this compound is central to several strategies aimed at developing more sustainable and economical routes for producing chiral compounds. A key challenge in chiral synthesis is obtaining enantiomerically pure materials cost-effectively.

One economically attractive method is the resolution of racemic carnitinamide (B1227865) chloride. researchgate.netresearchgate.net Racemic carnitinamide is relatively inexpensive, and efficient resolution techniques like preferential crystallization can be employed to separate the (S)- and (R)-enantiomers. researchgate.netresearchgate.net This approach avoids the need for more complex asymmetric synthesis or the use of expensive chiral starting materials, making it a convenient and cost-effective stereotechnology. researchgate.net

Furthermore, synthesis routes starting from inexpensive, readily available achiral precursors are of great industrial interest. jscholaronline.org The chemical production of L-carnitine often begins with epichlorohydrin (B41342) and trimethylamine. jscholaronline.org By employing chiral catalysts or resolution at an early stage, such as with (S)-epichlorohydrin, the entire downstream process becomes stereospecific, leading to the efficient production of (S)-carnitine via intermediates like (S)-carnitinenitrile chloride and this compound. justia.comgoogleapis.com These biotechnological and chemical synthesis methods are often more efficient and generate less waste compared to purely chemical resolutions of the final product. jscholaronline.org The use of chlorine chemistry in these syntheses can be part of a sustainable cycle, as byproducts like hydrogen chloride can be utilized elsewhere. nih.gov

| Synthesis Strategy | Key Features | Economic/Sustainable Advantage | Reference |

|---|---|---|---|

| Resolution of Racemic Carnitinamide Chloride | Separation of enantiomers from an inexpensive racemic mixture using preferential crystallization. | Highly cost-effective method to obtain the enantiopure precursor without complex asymmetric synthesis. | researchgate.netresearchgate.net |

| Synthesis from (S)-Epichlorohydrin | Multi-step synthesis starting from a cheap feedstock, proceeding through chiral intermediates like (S)-carnitinenitrile chloride. | Provides an efficient, industrial-scale route to enantiomerically pure L-carnitine. | justia.comgoogleapis.comjscholaronline.org |

Structure Activity Relationship Sar Studies of S Carnitinamide Chloride Derivatives in Research Models

Design and Synthesis of (S)-Carnitinamide Chloride Analogs for SAR Probing

The exploration of the structure-activity relationships (SAR) of this compound has been facilitated by the strategic design and synthesis of various analogs. A key synthetic pathway involves the transformation of this compound, a precursor to carnitine, into a series of cyclized derivatives. researchgate.netacs.orgresearchgate.net This process begins with the chlorination of the amide nitrogen of carnitinamide (B1227865) chloride. The resulting carnitinechloramide chloride intermediate, when treated with a base, undergoes a Hoffmann rearrangement and an intramolecular cyclization of the generated β-hydroxyisocyanate. researchgate.netresearchgate.net This reaction sequence yields the cyclized compound 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.netacs.orgresearchgate.net

To probe the influence of the cationic head on receptor interaction, further modifications were made to the trimethylaminomethyl group at the C-5 position of the 2-oxazolidinone (B127357) ring. researchgate.netresearchgate.net Microwave-assisted demethylation was employed to convert the trimethylammoniomethyl group into a dimethylaminomethyl group. researchgate.netresearchgate.net A subsequent reaction involving the decomposition of an α-chloroethyl carbamate (B1207046) intermediate resulted in the formation of a monomethylaminomethyl group. researchgate.netresearchgate.net A significant advantage of this synthetic sequence is that it proceeds without causing racemization at the stereocenter, allowing for the generation of enantiomerically pure (S)- and (R)-5-aminomethyl-2-oxazolidinones that are mono-, di-, and tri-methylated at the exocyclic nitrogen. researchgate.netresearchgate.net This systematic structural modification provides a valuable library of analogs for detailed SAR studies.

In Vitro Assessment of Molecular Interaction Capabilities

The synthesized analogs of this compound were subjected to in vitro assessments to determine their molecular interaction capabilities, particularly their binding affinities for specific receptor targets.

Binding affinity studies were conducted on a series of acetylcholine (B1216132) carbamoyl (B1232498) analogues, including those derived from this compound, at muscarinic and neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.netresearchgate.net While the compounds showed no significant affinity for muscarinic receptors, several derivatives exhibited notable binding at α4β2 nAChRs. researchgate.netresearchgate.net Specifically, the enantiomers of 5-dimethylaminomethyl-2-oxazolidinone and 5-trimethylammoniomethyl-2-oxazolidinone demonstrated submicromolar Ki values, comparable to that of the known nicotinic agonist carbachol. researchgate.netresearchgate.netresearchgate.net

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| (S)-5-Dimethylaminomethyl-2-oxazolidinone | α4β2 nAChR | Submicromolar |

| (R)-5-Dimethylaminomethyl-2-oxazolidinone | α4β2 nAChR | Submicromolar |

| (S)-5-Trimethylammoniomethyl-2-oxazolidinone | α4β2 nAChR | Submicromolar |

| (R)-5-Trimethylammoniomethyl-2-oxazolidinone | α4β2 nAChR | Submicromolar |

| (S)-N-methylprolinol carbamate | α4β2 nAChR | Submicromolar |

The SAR analysis revealed that specific structural modifications significantly impact the nicotinic receptor interaction profiles. The degree of methylation at the exocyclic nitrogen of the 5-aminomethyl-2-oxazolidinone scaffold was found to be a critical determinant of affinity. researchgate.net Furthermore, modifications to the cyclic carbamate portion of the molecule, such as methylation of the oxazolidinone nitrogen, led to a marked decrease in nicotinic affinity. researchgate.netresearchgate.netresearchgate.net Hybridization of the cyclic carbamate substructure (the oxazolidinone ring) with a cyclic cationic head (an N-methylpyrrolidine ring) also resulted in a significant reduction in binding affinity. researchgate.netresearchgate.netresearchgate.net These findings underscore the sensitivity of the nAChR binding site to steric and electronic changes in these regions of the ligand.

Computational docking and molecular dynamics simulations have been employed to rationalize the observed SAR and to predict the binding modes of this compound derivatives at the molecular level. nih.govdrugdesign.org These computational methods are powerful tools for visualizing ligand-protein interactions and estimating the stability of the resulting complex. drugdesign.org

Docking studies performed on the acetylcholine carbamoyl analogues were consistent with the experimental SAR analysis. researchgate.netresearchgate.netresearchgate.net The simulations highlighted the favorable interaction capabilities of the high-affinity compounds, such as (R)-5-trimethylammoniomethyl-2-oxazolidinone. researchgate.netresearchgate.net Conversely, the computational models also supported the negative impact of certain structural changes; for instance, the docking results confirmed that intracyclic nitrogen methylation and the creation of a "double cyclized" hybrid structure were detrimental to high-affinity binding at the nicotinic receptor. researchgate.netresearchgate.netresearchgate.net These in silico approaches provide a structural basis for the observed binding data and can guide the design of future analogs. plos.org

Investigation of the Role of Nitrogen Methylation and Cyclization in Biological Interactions

The roles of nitrogen methylation and the cyclization of the original carnitinamide backbone are crucial factors governing the biological interactions of these derivatives, particularly with nAChRs.

The initial cyclization of this compound into the 5-trimethylammoniomethyl-2-oxazolidinone scaffold is a foundational modification that establishes the core structure for nicotinic receptor interaction. researchgate.net The subsequent SAR investigation focused heavily on the methylation state of both the exocyclic and intracyclic nitrogen atoms.

For the exocyclic amine, the degree of N-methylation (mono-, di-, or trimethylated) on the 5-aminomethyl group was shown to influence binding affinity. researchgate.netresearchgate.net The trimethylammonium and dimethylammonium derivatives displayed potent, submicromolar affinity for α4β2 nAChRs. researchgate.netresearchgate.net

In contrast, methylation of the nitrogen within the oxazolidinone ring itself had a pronounced negative effect on receptor binding. researchgate.netresearchgate.netresearchgate.net This suggests that an unsubstituted ring nitrogen is preferred for optimal interaction with the receptor, possibly acting as a hydrogen bond acceptor. researchgate.net The combination of a cyclic carbamate (the oxazolidinone) with a second cyclized element at the cationic head also markedly lowered nicotinic affinity, indicating that such "double cyclization" introduces unfavorable steric or conformational constraints that disrupt the key binding interactions. researchgate.netresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Spectroscopic Characterization Techniques for Enantiomer Differentiation

Spectroscopic techniques are fundamental in the analysis of chiral molecules. They provide insights into the molecular structure, solid-state form, and enantiomeric composition by observing the interaction of the compound with electromagnetic radiation.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is particularly useful in distinguishing between a pure enantiomer and a racemic mixture, as they often exhibit different thermal behaviors.

A racemic mixture can crystallize as either a conglomerate (a physical mixture of enantiomerically pure crystals) or a racemic compound (a crystal containing equal numbers of both enantiomers in a regular arrangement). These forms will have distinct melting points and enthalpies of fusion compared to the pure enantiomer. A typical DSC thermogram for a system that forms a eutectic mixture (racemate) will show two endothermic peaks: one for the melting of the eutectic and a second at a higher temperature for the melting of the excess enantiomer researchgate.net. The melting point of the pure enantiomer is generally higher than that of the racemate researchgate.netresearchgate.net. By comparing the DSC thermogram of a sample of (S)-carnitinamide chloride to that of its racemic counterpart, its enantiomeric purity can be assessed. The presence of a lower-temperature melting endotherm would indicate the presence of the (R)-enantiomer.

Table 1: Hypothetical DSC Data for Carnitinamide (B1227865) Chloride Enantiomers and Racemate

| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| This compound | Tm (S) | ΔHfus (S) |

| (R)-carnitinamide chloride | Tm (R) | ΔHfus (R) |

| Racemic carnitinamide chloride | Teutectic | ΔHeutectic |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups and investigating the solid-state structure of a compound. While the IR spectra of two enantiomers in an achiral solvent are identical, their solid-state spectra can differ significantly if they crystallize in different space groups thermofisher.comresearchgate.net. A racemic compound will have a crystal structure distinct from its constituent enantiomers, leading to a unique solid-state IR spectrum thermofisher.comresearchgate.net.

For this compound, characteristic IR absorption bands would be expected for the O-H, N-H, C=O (amide), and C-N functional groups. The primary amine group (-NH2) typically shows two N-H stretching bands in the 3500-3200 cm⁻¹ region libretexts.orgwpmucdn.comorgchemboulder.com. The hydroxyl (-OH) group will also exhibit a broad absorption in this region. The amide C=O stretch is expected around 1650 cm⁻¹. The C-N stretching of the quaternary ammonium (B1175870) group would appear in the 1250-1020 cm⁻¹ region for the aliphatic part orgchemboulder.com. By comparing the solid-state FTIR spectrum of a sample to reference spectra of the pure (S)-enantiomer and the racemic mixture, one can identify the solid form and detect potential contamination with the other enantiomer.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms in a solid sample. In a chiral crystalline environment, the NMR signals for corresponding nuclei in the two enantiomers can be different, allowing for their distinction and the assessment of enantiomeric purity. Even if the spectra of the pure enantiomers are identical, the spectrum of the racemic compound will be different if it forms a distinct crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids. For this compound, ¹³C solid-state NMR would be particularly informative, with distinct resonances expected for the quaternary ammonium methyl carbons, the carbons of the butyl chain, and the amide carbonyl carbon. While direct chiral discrimination by NMR in solution requires chiral auxiliary agents, in the solid state, the crystal lattice itself acts as the chiral environment, potentially leading to observable differences between the spectra of the enantiomers and the racemate.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination of Enantiomers and Racemates

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Single-crystal XRD can unambiguously determine the absolute configuration of a chiral molecule. A pair of enantiomers will crystallize in enantiomorphic space groups, meaning their crystal structures are mirror images of each other nih.gov. A racemic mixture, if it crystallizes as a racemic compound, will have a different crystal structure and space group altogether, often a centrosymmetric one.

Powder XRD (PXRD) is a valuable tool for distinguishing between the crystalline forms of the pure enantiomer and the racemate. Each crystalline form will produce a unique diffraction pattern, acting as a fingerprint. By comparing the PXRD pattern of a sample of this compound with the patterns of the pure enantiomer and the racemic compound, its identity and polymorphic form can be confirmed, and the presence of the racemic form as a separate phase can be detected.

Chromatographic Techniques for Chiral Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques are central to the assessment of chiral purity, providing quantitative data on the enantiomeric excess. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used method for separating enantiomers csfarmacie.cz. The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

For the analysis of carnitine and its derivatives, several chiral HPLC methods have been developed nih.govscite.aicapes.gov.br. These methods often involve pre-column derivatization to introduce a chromophore or fluorophore for sensitive detection and to enhance chiral recognition nih.govscite.ai. For instance, derivatization with reagents like (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) creates diastereomers that can be separated on a standard achiral column nih.gov. Alternatively, direct separation on a CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, can be employed capes.gov.br. The method would be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the undesired (R)-enantiomer.

Table 2: Illustrative Chiral HPLC Method Parameters for Carnitinamide Enantiomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-R) |

| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., acetonitrile) and buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength or Fluorescence |

| Retention Time (S)-enantiomer | tR1 |

| Retention Time (R)-enantiomer | tR2 |

| Resolution (Rs) | > 1.5 |

Polarimetry and Optical Rotation Measurements in Enantiomeric Excess Determination

Polarimetry is a classical technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This property is known as optical activity wikipedia.orglibretexts.org. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions libretexts.org. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise) wikipedia.org. A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out sparknotes.com.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, α, using the formula: [α] = α / (l × c) where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration of the solution in g/mL libretexts.org.

The enantiomeric excess (% ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer: % ee = ([α]sample / [α]pure enantiomer) × 100

For this compound, a measured specific rotation that matches the literature value for the pure compound would confirm its high enantiomeric purity. While the specific optical rotation for this compound is not widely published, the closely related L-carnitine has a specific optical rotation between -29° and -32° nih.gov. This highlights the levorotatory nature of the naturally occurring isomer in that series.

Q & A

Q. What are the established synthetic routes for (S)-carnitinamide chloride, and how can researchers optimize yield and enantiomeric purity?

- Methodological Answer : Synthetic routes typically involve chiral resolution or asymmetric synthesis. For optimization:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) to enhance enantiomeric purity .

- Reaction Monitoring : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to track enantiomeric excess during synthesis .

- Yield Optimization : Conduct fractional crystallization or solvent screening (e.g., ethanol/water mixtures) to improve crystallization efficiency. Document parameters (temperature, solvent ratios) for reproducibility .

Table 1 : Example Optimization Parameters

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 0–25 | 10 |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Solvent System | Ethanol/H2O (1:1–3:1) | 2:1 (v/v) |

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and detect impurities (>95% purity threshold) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .

- Polarimetry : Measure specific rotation ([α]) to confirm enantiomeric purity. Compare with literature values .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition patterns .

Q. How should researchers design in vitro experiments to evaluate the biochemical activity of this compound?

- Methodological Answer :

- Assay Selection : Use enzyme inhibition assays (e.g., carnitine palmitoyltransferase) with negative controls (solvent-only) and positive controls (known inhibitors) .

- Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate IC values. Use nonlinear regression models (e.g., GraphPad Prism) .

- Data Validation : Include blinded replicates and statistical tests (e.g., ANOVA with Tukey post hoc) to minimize bias .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding the pharmacokinetic properties of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., dosing regimens, animal models) .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption differences caused by pH or transporter variability .

- Experimental Replication : Redesign studies with standardized protocols (e.g., fixed dosing intervals, matched biological matrices) .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound at the molecular level?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict ligand-receptor binding stability. Validate with mutagenesis studies .

- Docking Studies : Compare binding affinities of (S)- vs. (R)-enantiomers using AutoDock Vina. Prioritize poses with lowest RMSD values .

- Synergy with Spectroscopy : Correlate MD-predicted conformations with circular dichroism (CD) spectra to confirm secondary structure interactions .

Q. What methodological considerations are critical when comparing the thermal stability of this compound with its structural analogs?

- Methodological Answer :

- Controlled Degradation Studies : Heat samples at 40–80°C for 24–72 hours. Monitor decomposition via LC-MS and quantify degradation products (<5% threshold) .

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots. Compare slopes to rank stability .

- Crystal Structure Analysis : Perform X-ray diffraction on heated vs. unheated samples to identify destabilizing lattice interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.